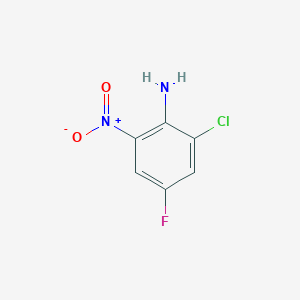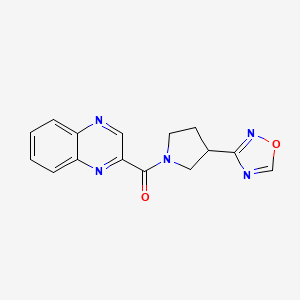
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic molecule that contains two carbon, two nitrogen, and one oxygen atom . This compound has been synthesized and evaluated as a potential agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), a prominent target for the treatment of metabolic and inflammatory diseases .
Synthesis Analysis
The synthesis of this compound involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes . This leads to the formation of the novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by IR and 1H NMR methods and by liquid chromatography-mass spectrometry . Computational studies have also been conducted to elucidate the binding mode of this compound to GPBAR1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a one-pot condensation reaction, followed by desulfurization/intramolecular rearrangement . The reaction yields vary, with a maximum yield of 94% reported .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
These compounds have shown promise as antimicrobial agents, with some studies comparing their effectiveness to reference drugs like amoxicillin and fluconazole .
Anti-Trypanosomal Activity
Research has indicated that oxadiazole derivatives could be effective against Trypanosoma cruzi, the parasite responsible for Chagas disease, by targeting the cysteine protease cruzain .
Agricultural Biological Activities
In agriculture, 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities and are being investigated for use as chemical pesticides to combat plant diseases .
Synthesis of Pharmaceutically Important Molecules
Synthetic methods involving oxadiazole derivatives at ambient temperature are being developed for the preparation of pharmaceutically important molecules .
Insecticidal, Fungicidal, and Herbicidal Properties
1,3,4-Oxadiazoles, a related class of compounds, are widely used in agriculture due to their insecticidal, fungicidal, and herbicidal properties .
Wirkmechanismus
Target of Action
It is known that 1,3,4-oxadiazole derivatives, which are part of the compound’s structure, have been shown to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and transcription, cell cycle progression, and cell proliferation .
Mode of Action
1,3,4-oxadiazole derivatives have been reported to exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects . They selectively interact with nucleic acids, enzymes, and globular proteins .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of thymidylate synthase can disrupt DNA synthesis, while the inhibition of topoisomerase II can interfere with DNA replication and transcription . The inhibition of HDAC can lead to changes in gene expression, and the inhibition of telomerase can affect cell aging and apoptosis .
Pharmacokinetics
A study on similar 1,2,4-oxadiazole derivatives suggests that these compounds might have effective drug-like properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Generally, the inhibition of key enzymes can lead to cell cycle arrest, apoptosis, or reduced cell proliferation .
Eigenschaften
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(13-7-16-11-3-1-2-4-12(11)18-13)20-6-5-10(8-20)14-17-9-22-19-14/h1-4,7,9-10H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYXSYWBENNMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)
![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)
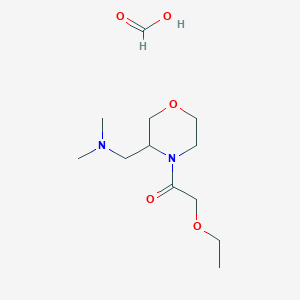
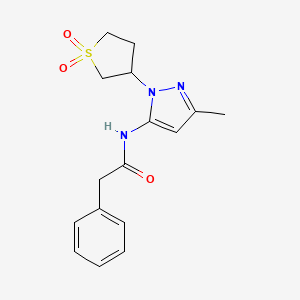
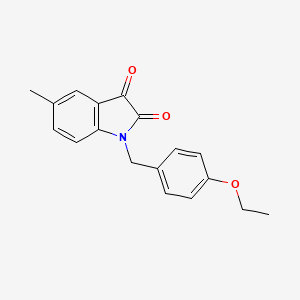

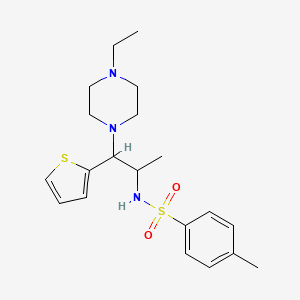

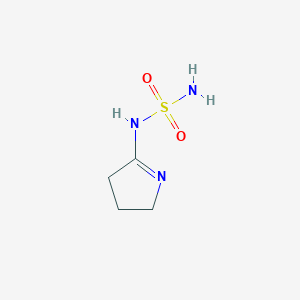
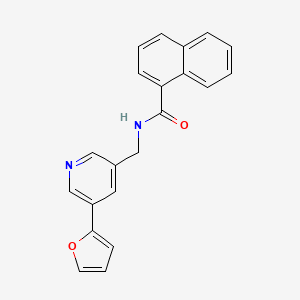
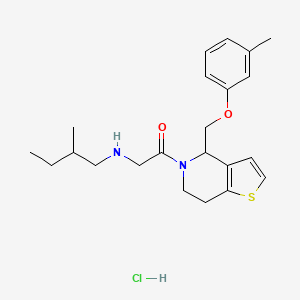
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)

